(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to the active site of an enzyme, leading to changes in its activity and subsequent downstream effects.
Comparison with Similar Compounds
®-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Pyrrolidine-3-carboxylic acid: A simpler analog without the isopropyl and oxo groups.
Proline derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Uniqueness: (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and enantioselective reactions.
Properties
CAS No. |
428518-39-2 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
YKWIPHFVESIOGN-LURJTMIESA-N |
Isomeric SMILES |
CC(C)N1C[C@H](CC1=O)C(=O)O |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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